Urea, N,N-di-2-naphthalenyl-
Description
Contextualizing N,N-Di-2-naphthalenylurea within the Broader Landscape of Urea (B33335) Chemistry
The urea functional group, characterized by a carbonyl group flanked by two amine groups, is a remarkably versatile building block in chemistry. ontosight.ai Its ability to act as both a hydrogen bond donor and acceptor makes it an ideal component for creating self-assembling systems. nih.govresearchgate.net This directional hydrogen bonding is a cornerstone of supramolecular chemistry, enabling the construction of complex, ordered structures from individual molecular units. sc.edu
Urea and its derivatives have been successfully employed to create a variety of functional materials, including:
Supramolecular polymers and gels: The continuous hydrogen bonds formed between urea groups can lead to the formation of long, polymer-like chains or extended networks that trap solvents, resulting in gels. nih.govresearchgate.net
Artificial host molecules: The molecular recognition capabilities of the ureido group allow these molecules to selectively bind with other molecules (guests), a fundamental principle in host-guest chemistry. nih.govresearchgate.net
Organocatalysts: The ability of the urea group to activate substrates through hydrogen bonding has been harnessed in a variety of catalytic reactions. nih.govmdpi.com
N,N'-diarylureas, the class to which N,N'-di-2-naphthalenylurea belongs, have garnered significant attention for their applications in medicinal chemistry, particularly as anti-tumor agents. nih.gov The diarylurea scaffold is a key pharmacophore in several multi-targeted anti-cancer drugs. nih.gov This highlights the broad utility of the urea core in designing molecules with specific functions.
Significance of Naphthalene (B1677914) Substructures in the Design of Functional Molecules and Materials
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. numberanalytics.comfiveable.me Its rigid, planar structure and extended π-electron system impart unique properties to molecules that contain it. fiveable.me These properties are critical to the functionality of N,N'-di-2-naphthalenylurea.
Key contributions of the naphthalene substructure include:
Steric Influence and Structural Rigidity: The bulky naphthalene groups influence the spatial arrangement of the urea's N-H bonds, pre-organizing the molecule for specific intermolecular interactions. This rigidity is crucial for creating well-defined supramolecular architectures.
π-π Stacking Interactions: In addition to hydrogen bonding, the flat, aromatic surfaces of the naphthalene rings can interact with each other through π-π stacking. These non-covalent interactions contribute to the stability and ordering of self-assembled structures.
Electronic and Photophysical Properties: Naphthalene-based materials are known for their electronic properties, making them valuable in the field of organic electronics. nih.gov They are often used as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The incorporation of naphthalene into the urea structure can therefore impart desirable electronic or light-emitting characteristics.
Versatility in Synthesis: Naphthalene serves as a versatile intermediate in the synthesis of a wide range of materials, including dyes, pigments, and polymers. numberanalytics.comvedantu.com
The combination of the hydrogen-bonding urea moiety with the electronically active and sterically demanding naphthalene units makes N,N'-di-2-naphthalenylurea a compelling target for materials science and supramolecular chemistry.
Current Research Frontiers and Emerging Directions for N,N-Di-2-naphthalenylurea
While research specifically targeting N,N'-di-2-naphthalenylurea is still emerging, the broader fields of urea-based supramolecular chemistry and naphthalene-containing functional materials provide a clear indication of its potential applications.
Current and future research directions are likely to focus on:
Anion Recognition and Sensing: The hydrogen bond donating capabilities of the urea protons can be directed to bind with anions. The naphthalene groups can act as signaling units, for example, by changing their fluorescence upon anion binding, creating a sensor.
Organogelators: The combination of strong hydrogen bonding and π-π stacking interactions in N,N'-di-2-naphthalenylurea makes it a strong candidate for forming supramolecular gels. These "smart" materials can respond to external stimuli like temperature or the presence of specific chemicals.
Materials for Organic Electronics: Given the electronic properties of naphthalene, N,N'-di-2-naphthalenylurea and its derivatives could be explored as components in organic electronic devices. Research may focus on its use as a host material in OLEDs or as a semiconductor in OFETs. The structural properties of N,N'-dialkylated naphthalene diimides, for instance, have been systematically studied for their potential in next-generation organic electronics. nih.gov
Liquid Crystals: The rigid, elongated structure of N,N'-di-2-naphthalenylurea is characteristic of molecules that can form liquid crystalline phases. These materials have applications in displays and optical devices.
The synthesis of N,N'-di-2-naphthalenylurea can be achieved through the reaction of 2-naphthylamine (B18577) with phosgene (B1210022) or a phosgene equivalent. ontosight.ai Its characterization data provides a foundation for its further study and application.
Table 1: Physicochemical Properties of N,N'-di-2-naphthalenylurea
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₆N₂O | ontosight.ai |
| Molecular Weight | 312.37 g/mol | ontosight.ai |
| Appearance | White crystalline solid | ontosight.ai |
| Melting Point | ~298-301 °C | ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
33102-63-5 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1,3-dinaphthalen-2-ylurea |
InChI |
InChI=1S/C21H16N2O/c24-21(22-19-11-9-15-5-1-3-7-17(15)13-19)23-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H,(H2,22,23,24) |
InChI Key |
HJULLKDMHVMMRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n Di 2 Naphthalenylurea
Established Synthetic Pathways for N,N'-Di-2-naphthalenylurea
The construction of the symmetrical N,N'-di-2-naphthalenylurea core can be achieved through several classical and modern synthetic routes. These methods typically involve the reaction of a carbonyl source with 2-naphthylamine (B18577) or the reaction of a 2-naphthylamine derivative with a second equivalent of the amine.
The most common approaches for synthesizing symmetrical diaryl ureas involve the use of phosgene (B1210022) or its safer solid surrogates, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) or carbonyldiimidazole (CDI). nih.govresearchgate.net
A plausible and widely used method for the synthesis of N,N'-di-2-naphthalenylurea involves the reaction of 2-naphthylamine with a phosgene equivalent. For instance, reacting 2-naphthylamine with triphosgene in the presence of a tertiary amine base, such as triethylamine, would likely yield the desired product. proquest.comnih.gov The reaction typically proceeds through an isocyanate intermediate. nih.gov
Another established route is the reaction of two equivalents of 2-naphthylamine with a carbonylating agent like N,N'-carbonyldiimidazole (CDI). researchgate.netbiointerfaceresearch.com This method is often preferred due to the less hazardous nature of CDI compared to phosgene derivatives. biointerfaceresearch.com The reaction is generally carried out in an anhydrous solvent.
Reaction Mechanisms and Kinetic Considerations
The synthesis of N,N'-di-2-naphthalenylurea from 2-naphthylamine and a phosgene equivalent likely proceeds through a step-wise mechanism. Initially, one molecule of 2-naphthylamine acts as a nucleophile, attacking the carbonyl carbon of the phosgene source. This is followed by the elimination of a leaving group (e.g., chloride) to form an intermediate 2-naphthyl isocyanate. nih.govnih.gov This highly reactive isocyanate then rapidly reacts with a second molecule of 2-naphthylamine. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate, forming the stable urea (B33335) linkage.
The kinetics of this reaction would be influenced by several factors. The steric hindrance imposed by the bulky 2-naphthyl groups could potentially slow down the rate of the nucleophilic attack compared to less hindered anilines. However, the electron-rich nature of the naphthalene (B1677914) ring system would enhance the nucleophilicity of the amine nitrogen, promoting the reaction. The choice of solvent and temperature would also be critical in controlling the reaction rate and minimizing potential side reactions.
Optimization of Reaction Conditions and Isolation Strategies
Optimizing the reaction conditions is crucial for achieving a high yield and purity of N,N'-di-2-naphthalenylurea. Key parameters to consider include the choice of carbonyl source, solvent, temperature, and stoichiometry.
For the phosgene-based method, using a safer alternative like triphosgene is a primary optimization. acs.org The reaction is typically performed in an inert aprotic solvent such as dichloromethane (B109758) or 1,4-dioxane (B91453) at room temperature or under reflux. nih.govnih.gov The slow addition of the amine to the triphosgene solution is often employed to control the reaction rate and prevent the formation of side products. nih.gov
When using carbonyldiimidazole (CDI), the reaction is often carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.netresearchgate.net The reaction can be performed in a one-pot manner where the first amine is reacted with CDI to form an imidazolide (B1226674) intermediate, which is then reacted with the second amine. biointerfaceresearch.com
Isolation of the solid N,N'-di-2-naphthalenylurea product would typically involve filtration of the crude product after the reaction is complete, followed by washing with an appropriate solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Table 1: Proposed Reaction Conditions for the Synthesis of N,N'-Di-2-naphthalenylurea
| Carbonyl Source | Amine | Base | Solvent | Temperature | Proposed Outcome |
| Triphosgene | 2-Naphthylamine | Triethylamine | Dichloromethane | Room Temperature | Formation of N,N'-di-2-naphthalenylurea proquest.comnih.gov |
| Carbonyldiimidazole | 2-Naphthylamine | - | Tetrahydrofuran | Room Temperature to Reflux | Formation of N,N'-di-2-naphthalenylurea researchgate.netbiointerfaceresearch.com |
Synthesis of Chemically Modified N-Naphthalenylurea Derivatives
The synthesis of unsymmetrical N,N'-di-naphthalenylurea derivatives, where the two naphthalenyl groups are differently substituted, requires more elaborate strategies to ensure selective bond formation.
Strategies for Selective Urea Bond Formation
A common strategy for preparing unsymmetrical diaryl ureas is the reaction of an aniline (B41778) with an isocyanate. nih.gov To synthesize an unsymmetrical N,N'-di-naphthalenylurea, one could react a substituted 2-naphthyl isocyanate with a differently substituted 2-naphthylamine. The required isocyanate can be generated in situ from the corresponding amine using reagents like triphosgene. nih.gov
Another powerful method for the synthesis of unsymmetrical diaryl ureas is the palladium-catalyzed C-N cross-coupling reaction. nih.govacs.org This approach could involve the coupling of a mono-N-aryl urea with an aryl halide. For instance, a mono-N-(2-naphthalenyl)urea could be coupled with a substituted 2-halonaphthalene in the presence of a palladium catalyst and a suitable ligand to afford the desired unsymmetrical product. acs.org
Unsymmetrical diaryl carbonates can also serve as precursors for unsymmetrical ureas. tandfonline.com A suitably substituted diaryl carbonate could react with a naphthalenamine derivative to form a carbamate, which upon subsequent reaction with another naphthalenamine derivative, would yield the unsymmetrical urea. tandfonline.com
Development of Catalyst-Free or Metal-Free Synthetic Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods that avoid the use of metal catalysts. Several catalyst-free approaches for urea synthesis have been reported and could potentially be adapted for N-naphthalenylurea derivatives.
One such method involves the reaction of amines with potassium isocyanate in water. nih.govresearchgate.netrsc.org This approach is attractive due to its operational simplicity and the use of an environmentally benign solvent. nih.govscispace.com It is plausible that 2-naphthylamine could react with potassium isocyanate in an aqueous medium to form N-(2-naphthalenyl)urea, which could then be further elaborated.
Another metal-free approach is the in-situ generation of isocyanates from primary amides via a Hofmann rearrangement, followed by trapping with an amine. organic-chemistry.orgthieme.deresearchgate.net For example, a substituted 2-naphthalene carboxamide could be treated with a hypervalent iodine reagent like phenyliodine diacetate (PIDA) to generate the corresponding isocyanate, which would then react with 2-naphthylamine to form an unsymmetrical urea. researchgate.net
Table 2: Potential Catalyst-Free/Metal-Free Syntheses of N-Naphthalenylurea Derivatives
| Reactants | Reagents | Solvent | Key Feature | Proposed Product |
| 2-Naphthylamine, Potassium Isocyanate | Aqueous Acid | Water | Catalyst-free, green solvent nih.govresearchgate.net | N-(2-naphthalenyl)urea |
| 2-Naphthalene carboxamide, 2-Naphthylamine | Phenyliodine diacetate (PIDA) | Methanol | In-situ isocyanate generation organic-chemistry.orgresearchgate.net | Unsymmetrical N,N'-di-2-naphthalenylurea |
Functionalization and Derivatization Strategies of N,N'-Di-2-naphthalenylurea
The N,N'-di-2-naphthalenylurea scaffold possesses several sites for potential chemical modification. The electron-rich naphthalene rings are susceptible to electrophilic aromatic substitution, and the urea moiety itself can direct reactions to specific positions.
Given that the urea group is an activating ortho-, para-director, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur on the naphthalene rings. The directing effect of the urea nitrogen would likely favor substitution at the 1- and 3-positions of the naphthalene rings. However, the steric bulk of the di-naphthalenylurea structure might influence the regioselectivity of these reactions.
Directed ortho-metalation is another powerful tool for the functionalization of aryl ureas. nih.gov This strategy involves the deprotonation of a position ortho to the urea group using a strong base like sec-butyllithium, followed by quenching with an electrophile. nih.gov This would allow for the introduction of a wide range of functional groups at the 1-position of the naphthalene rings with high regioselectivity. Lateral lithiation at an alkyl group on the aromatic ring is also a possibility if the substrate is appropriately substituted. capes.gov.br The urea moiety can also act as a directing group in transition-metal-catalyzed C-H activation reactions, providing another avenue for selective functionalization. researchgate.net
Chemical Modification of the Naphthalene Moieties
The naphthalene rings of N,N'-di-2-naphthalenylurea are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. These modifications can significantly alter the electronic and steric properties of the molecule, thereby tuning its characteristics for specific applications.
Halogenation: The introduction of halogen atoms onto the naphthalene rings can be achieved through established electrophilic halogenation protocols. While specific studies on the halogenation of N,N'-di-2-naphthalenylurea are not extensively documented, related reactions on similar aromatic ureas and naphthalene derivatives provide insight into the expected reactivity. For instance, the reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would be expected to yield halogenated derivatives. The regioselectivity of the substitution would be directed by the activating effect of the urea nitrogen and the inherent reactivity of the naphthalene ring positions.
Nitration: The nitration of aromatic compounds is a well-established transformation. The nitration of N,N'-di-2-naphthalenylurea can be accomplished using a mixture of nitric acid and sulfuric acid. A study on the copper-catalyzed nitration of 1-naphthylamine (B1663977) derivatives using AgNO₃ as the nitrating agent suggests that such methods could be adapted for the controlled nitration of dinaphthyl ureas, potentially offering regioselective control. sci-hub.se Protecting the urea functionality might be necessary in some cases to prevent side reactions. For example, the nitration of N,N'-di-(3-pyridyl)-urea is carried out using nitric acid in the presence of sulfuric acid. google.com
| Reagent/Catalyst | Product | Reference |
| HNO₃/H₂SO₄ | Nitrated N,N'-di-2-naphthalenylurea | google.com |
| AgNO₃/Cu catalyst | Regioselectively nitrated N,N'-di-2-naphthalenylurea | sci-hub.se |
Sulfonation: Sulfonation of the naphthalene rings can be achieved by treatment with fuming sulfuric acid (oleum). This reaction introduces sulfonic acid groups (-SO₃H) onto the aromatic rings, significantly increasing the water solubility of the compound. The position of sulfonation is influenced by reaction temperature and the concentration of sulfuric acid.
Directed Functionalization of the Urea Linkage
The urea linkage in N,N'-di-2-naphthalenylurea possesses two N-H bonds that can be subjected to substitution reactions, providing a handle for further molecular elaboration.
N-Alkylation: The direct N-alkylation of diaryl ureas can be challenging. However, methods have been developed for the N-alkylation of ureas using alkylating agents in the presence of a base. A process for the N-alkylation of ureas involves reacting the urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com This approach could potentially be applied to N,N'-di-2-naphthalenylurea to introduce alkyl chains onto the urea nitrogens.
N-Acylation: The N-acylation of the urea moiety can be achieved by reacting N,N'-di-2-naphthalenylurea with acylating agents such as acyl chlorides or anhydrides under appropriate conditions. This reaction introduces an acyl group, forming an N-acylurea derivative. The synthesis of N-acyl urea analogs has been reported through a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with an amine. nih.gov This strategy could be adapted for the N-acylation of N,N'-di-2-naphthalenylurea.
| Reaction | Reagents | Product | Reference |
| N-Alkylation | Alkyl halide, solid base, phase transfer catalyst | N-Alkyl-N,N'-di-2-naphthalenylurea | google.com |
| N-Acylation | Acyl chloride/anhydride or N-(phenoxycarbonyl)benzamide intermediate | N-Acyl-N,N'-di-2-naphthalenylurea | nih.gov |
Preparation of N,N'-Di-2-naphthalenylurea-Containing Polymeric or Oligomeric Architectures
The bifunctional nature of N,N'-di-2-naphthalenylurea, with two reactive naphthalene rings and two N-H protons on the urea bridge, makes it a potential monomer for the synthesis of polymers and oligomers.
While specific polymers derived directly from N,N'-di-2-naphthalenylurea are not widely reported, related structures have been synthesized. For example, binaphthalene-based cyclic homochiral ureas have been prepared, where binaphthalene units are interconnected with urea moieties. rsc.org In these structures, larger cyclic oligomers, such as trimers, have been observed in the reaction mixture, indicating the propensity of these units to form higher-order structures. rsc.org
Furthermore, the synthesis of urea-formaldehyde oligomers has been reported, demonstrating the ability of the urea functionality to participate in polymerization reactions. lp.edu.ua By analogy, N,N'-di-2-naphthalenylurea could potentially be used in condensation polymerizations with suitable comonomers to create novel polymeric materials with the rigid naphthalenyl groups incorporated into the polymer backbone. The properties of such polymers would be influenced by the steric bulk and electronic nature of the dinaphthylurea unit.
| Polymer/Oligomer Type | Synthetic Approach | Key Features | Reference |
| Cyclic Oligomers | Cyclization of binaphthalene diamine with phosgene equivalents | Formation of dimers and trimers | rsc.org |
| Urea-Formaldehyde Oligomers | Condensation of urea with formaldehyde | Formation of cross-linked networks | lp.edu.ua |
Supramolecular Architectures and Molecular Recognition Involving N,n Di 2 Naphthalenylurea
Fundamental Intermolecular Non-Covalent Interactions in N,N'-Di-2-naphthalenylurea Systems
The self-assembly of N,N'-di-2-naphthalenylurea into larger architectures is governed by a combination of strong and weak non-covalent interactions. The interplay between hydrogen bonding, π-stacking, and other weak forces dictates the final structure and stability of the resulting molecular assemblies.
The urea (B33335) functional group is a cornerstone of molecular recognition, acting as both a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. nih.gov This dual capability is fundamental to the formation of predictable and robust supramolecular structures. In diaryl ureas, the N-H···O=C hydrogen bonds are the primary directional force guiding self-assembly.
In crystalline structures of closely related diaryl ureas, such as N,N'-di-1-naphthylurea, molecules are linked by intermolecular N-H···O hydrogen bonds. st-andrews.ac.uk These interactions typically create a one-dimensional chain motif where molecules are connected head-to-tail. This linear arrangement is a common feature among N,N'-disubstituted ureas and is crucial for building higher-order structures. mdpi.com The strength and directionality of these hydrogen bonds provide the primary framework, which is then further organized by weaker interactions. The biological activity and recognition capabilities of many urea-containing compounds are highly dependent on these hydrogen-bonding patterns. nih.govnih.gov
| Interaction Type | Participating Groups | Typical Geometry in Diaryl Ureas | Reference |
| Hydrogen Bond | Urea N-H (donor) and Urea C=O (acceptor) | Forms one-dimensional chains or centrosymmetric dimers. | st-andrews.ac.uk |
The large, electron-rich naphthalene (B1677914) rings of N,N'-di-2-naphthalenylurea are predisposed to engage in π-stacking interactions. These forces, arising from the attraction between aromatic systems, are crucial for organizing the hydrogen-bonded chains into more complex two- and three-dimensional structures. Studies on N,N′-dimethyl-N,N′-dinaphthylurea, a closely related derivative, have confirmed the formation of well-defined π-stacked aromatic arrays in the solid state. nih.gov
| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Influence on Structure | Reference |
| π-π Stacking | Naphthalene Rings | 2-10 | Stabilizes packing of hydrogen-bonded chains, directs 3D crystal structure. | nih.govnih.gov |
Beyond the dominant hydrogen bonding and π-stacking, weaker interactions also play a critical role in the fine-tuning of the supramolecular architecture of N,N'-di-2-naphthalenylurea.
C-H...π Interactions: These are a type of hydrogen bond where a C-H bond acts as the donor and a π-system (the naphthalene ring) acts as the acceptor. In diaryl urea systems, C-H...π interactions are recognized as a key component of molecular recognition, working in concert with π-stacking and conventional hydrogen bonds to achieve high binding affinity and specificity in protein-ligand complexes. nih.gov These interactions help to further lock the molecules into a well-defined orientation.
Halogen Bonding: This interaction involves a halogen atom acting as an electrophilic species. It is not relevant to the parent N,N'-di-2-naphthalenylurea molecule but would become a significant directional force in halogenated derivatives, offering a tool for crystal engineering.
The combination of these varied interactions leads to the formation of highly ordered and stable supramolecular structures from N,N'-di-2-naphthalenylurea building blocks.
Host-Guest Chemistry of N,N'-Di-2-naphthalenylurea Derivatives
The structural features of N,N'-di-2-naphthalenylurea—specifically, the hydrogen-bonding urea core and the rigid, aromatic naphthalene sidewalls—make its derivatives excellent candidates for the design of synthetic host molecules for molecular recognition applications, particularly in anion binding.
The design of synthetic receptors based on the N-naphthalenylurea scaffold leverages its inherent recognition properties. The primary design principles involve preorganization and complementarity.
Acyclic Receptors: Simple, acyclic N,N'-diaryl ureas can function as effective anion receptors. The two N-H groups of the urea moiety form a "cleft" that is well-suited to bind anions through hydrogen bonding. The naphthalene groups act as rigid structural supports that prevent the receptor from collapsing and provide additional stabilizing interactions (π-stacking or C-H...π) with the guest or create a hydrophobic pocket. chemrxiv.orgnih.gov
Macrocyclic Receptors: Incorporating the N,N'-dinaphthalenylurea unit into a macrocyclic framework enhances its binding affinity and selectivity. nih.gov Preorganization, a key principle in host-guest chemistry, is achieved by restricting the conformational freedom of the host molecule. This reduces the entropic penalty of binding, leading to stronger host-guest complexes. Macrocycles can be designed to have a specific cavity size and shape, matching the target guest molecule (e.g., a specific anion) and leading to high selectivity. researchgate.net The naphthalene units can form part of the macrocyclic ring, contributing to its rigidity and defining the geometry of the binding cavity.
| Receptor Type | Key Design Feature | Advantage | Example Application |
| Acyclic | Open-chain structure with urea binding site. | Synthetic accessibility, conformational flexibility. | Simple anion sensors. |
| Macrocyclic | Urea unit integrated into a rigid, preorganized ring. | High affinity and selectivity due to reduced entropic penalty. | Selective binding of specific anions like sulfate (B86663) or chloride. |
The mechanism of molecular recognition by N,N'-di-2-naphthalenylurea-based hosts is a multi-point interaction process. For anion recognition, the primary binding force is the formation of multiple hydrogen bonds between the urea N-H donors and the anionic guest. chemrxiv.org
Selectivity for specific anions is governed by several factors:
Geometric Complementarity: The size and shape of the binding pocket created by the host must match the geometry of the target anion. For example, a receptor can be designed to selectively bind tetrahedral anions like sulfate (SO₄²⁻) or linear anions like thiocyanate (B1210189) (SCN⁻). chemrxiv.orgnih.gov
Hydrogen Bond Acidity: The strength of the hydrogen bonds depends on the acidity of the N-H protons and the basicity of the anion. Electron-withdrawing groups on the naphthalene rings can increase the acidity of the N-H protons, leading to stronger binding.
Through the careful tuning of these features, N,N'-di-2-naphthalenylurea derivatives can be engineered as highly selective receptors for a variety of analytes, demonstrating the power of supramolecular principles in creating functional chemical systems.
Formation of Supramolecular Polymers and Advanced Assemblies from N,N'-Di-2-naphthalenylurea Monomers
The self-assembly of bifunctional urea monomers into one-dimensional supramolecular polymers is a well-established concept. This process relies on the formation of a bifurcated hydrogen-bonding motif between adjacent urea molecules, leading to the creation of linear, tape-like structures. The properties of the resulting supramolecular polymers, such as their length, stability, and solubility, are highly dependent on the nature of the substituents on the urea core.
The bulky and aromatic nature of the naphthyl groups in N,N'-di-2-naphthalenylurea would be expected to play a significant role in the formation of such assemblies. These large aromatic surfaces could introduce π-π stacking interactions between adjacent monomers, potentially leading to more complex and hierarchical structures beyond simple linear chains. These interactions could promote the formation of bundled fibers, gels, or liquid crystalline phases. However, specific studies detailing the formation, characterization, and morphology of supramolecular polymers or other advanced assemblies derived from N,N'-di-2-naphthalenylurea monomers are not described in the available scientific literature.
Table 2: Potential Supramolecular Assemblies of N,N'-Di-2-naphthalenylurea
| Assembly Type | Driving Forces | Potential Properties |
| Linear Supramolecular Polymer | N-H···O=C Hydrogen Bonding | Anisotropic, stimuli-responsive |
| Nanofibers/Gels | Hydrogen Bonding, π-π Stacking, van der Waals Forces | Viscoelastic, high surface area |
| Liquid Crystals | Anisotropic shape, π-π Stacking | Birefringence, ordered phases |
This table represents theoretical possibilities based on the structure of the molecule, not reported experimental findings.
Crystal Engineering and Solid State Chemistry of N,n Di 2 Naphthalenylurea
Rational Design and Control of Crystalline Architectures
Information regarding the rational design and specific strategies to control the crystalline architectures of N,N-di-2-naphthalenylurea is not available in the reviewed literature. General approaches for diaryl ureas often involve the predictable nature of hydrogen bonding between the urea (B33335) N-H donors and the carbonyl oxygen acceptor to form tapes or catemers. However, without experimental crystal structures of N,N-di-2-naphthalenylurea, any discussion on the specific synthons and supramolecular constructs would be purely speculative.
Influence of Molecular Conformation on Crystal Packing and Intermolecular Networks
A detailed analysis of the molecular conformation and its influence on the crystal packing and intermolecular networks of N,N-di-2-naphthalenylurea cannot be conducted without crystallographic data. Such data would provide insights into the torsion angles between the urea and naphthalene (B1677914) moieties and how these conformers pack in the solid state, including any π-π stacking or other non-covalent interactions that might be present.
Investigation of Topochemical Reactions and Solid-State Transformations within N,N-Di-2-naphthalenylurea Crystals
There are no published studies on the topochemical reactions or solid-state transformations of N,N-di-2-naphthalenylurea crystals. Research in this area would typically investigate photochemical reactions, such as [2+2] cycloadditions if the molecules are suitably aligned, or thermally induced phase transitions. Calorimetric studies, such as Differential Scanning Calorimetry (DSC), would be necessary to identify any such transformations. nih.gov
Studies on Polymorphism, Co-crystallization, and Solid Solutions of N,N-Di-2-naphthalenylurea
The existence of polymorphs, the ability to form co-crystals, or the formation of solid solutions for N,N-di-2-naphthalenylurea has not been documented in the available scientific literature. Polymorphism is a common phenomenon in organic molecules, and its study is crucial for understanding the physical properties of a compound. The screening for different crystalline forms and the investigation of co-crystallization potential would require extensive experimental work which has not been reported.
Theoretical and Computational Chemistry Studies of N,n Di 2 Naphthalenylurea
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N,N-di-2-naphthalenylurea. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and molecular structure.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N,N-di-2-naphthalenylurea, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and predict various ground state properties. researchgate.net These calculations can determine bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net The optimized geometry confirms the most stable three-dimensional arrangement of the atoms in the molecule.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. wuxibiology.comresearchgate.net
For N,N-di-2-naphthalenylurea and related aromatic urea (B33335) compounds, the HOMO is typically localized on the electron-rich naphthalene (B1677914) rings, while the LUMO is often distributed over the urea bridge and the naphthalene systems. nih.gov A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for its potential applications in electronics and photochemistry. researchgate.net The magnitude of the HOMO-LUMO gap can be influenced by substituent groups on the naphthalene rings, allowing for the tuning of the molecule's electronic properties. nih.gov
| Parameter | Description | Typical Calculated Value (eV) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. | Varies based on conformation and solvent, generally in the range of -5 to -6 eV. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. | Varies, typically in the range of -1 to -2 eV. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | Typically in the range of 3 to 5 eV. |
Elucidation of Electrostatic Potential Maps and Reactivity Descriptors
Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net For N,N-di-2-naphthalenylurea, the ESP map would likely show negative potential (red regions) around the oxygen atom of the carbonyl group and the nitrogen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the N-H groups, making them susceptible to nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity (ω) | ω = χ²/2η | Quantifies the electrophilic nature of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net This includes conformational changes and interactions with other molecules in different environments.
Investigation of Solvation Effects on Molecular Structure and Dynamics
The structure and behavior of N,N-di-2-naphthalenylurea can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute molecule and solvent molecules, providing a detailed picture of the solvation shell. researchgate.netmdpi.com These simulations can reveal how the solvent affects the conformational preferences of the molecule. For instance, in a polar solvent, conformations that maximize dipole-dipole interactions with the solvent may be favored. The dynamics of the solvent molecules around the solute can also be analyzed to understand the local ordering and hydrogen bonding network. mdpi.com
Modeling of Supramolecular Interactions in Solution and Solid State
N,N-di-2-naphthalenylurea has the potential to form supramolecular assemblies through non-covalent interactions such as hydrogen bonding (N-H···O=C) and π-π stacking between the naphthalene rings. nih.govrsc.org MD simulations are a powerful tool to model these interactions and predict the structure and stability of the resulting aggregates in both solution and the solid state. jlu.edu.cn By simulating a system with multiple molecules, it is possible to observe the spontaneous formation of dimers, oligomers, or even larger, more ordered structures. These simulations can provide insights into the driving forces behind the self-assembly process and the preferred packing arrangements in the solid state, which are crucial for understanding and designing materials with specific properties. nih.gov
Computational Prediction of Crystal Structures and Polymorphism
As of the latest available research, specific computational studies dedicated to the prediction of crystal structures and the exploration of polymorphism for the compound Urea, N,N-di-2-naphthalenyl- have not been reported in publicly accessible scientific literature. While computational methods are increasingly employed to predict the crystalline forms of organic molecules, detailed research findings, including potential polymorphs and their relative energies for this particular diaryl urea, are not available.
The prediction of crystal structures is a complex field of computational chemistry that involves generating a multitude of possible crystal packing arrangements and evaluating their energetic stability. These studies typically utilize force fields, density functional theory (DFT), and other advanced computational techniques to create a crystal energy landscape. The goal is to identify the most stable structures, which are likely to be observed experimentally, and to understand the potential for polymorphism—the ability of a compound to exist in more than one crystal form.
Although general computational methodologies for predicting crystal structures of urea and its derivatives have been developed, their specific application to Urea, N,N-di-2-naphthalenyl- has not been documented. Such a study would be of significant interest, given that the two bulky naphthalenyl groups would introduce complex intermolecular interactions, including potential π-π stacking, which play a crucial role in determining the final crystal packing.
Without dedicated computational studies, no data tables of predicted polymorphs, their space groups, cell parameters, or relative lattice energies for Urea, N,N-di-2-naphthalenyl- can be provided at this time. Future computational research would be necessary to elucidate the crystal landscape of this compound and to predict whether it is likely to exhibit polymorphism.
Advanced Spectroscopic and Diffraction Characterization of N,n Di 2 Naphthalenylurea
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. researchgate.net This technique can provide precise measurements of molecular dimensions and the absolute configuration of chiral molecules.
A comprehensive search of the Cambridge Structural Database (CSD) and the scientific literature did not yield a publicly available single-crystal structure for N,N'-di-2-naphthalenylurea. However, the crystal structure of its isomer, 1,3-bis(1-naphthyl)urea, has been determined and is available in the CSD with the deposition number 226304. nih.gov
Should a suitable single crystal of N,N'-di-2-naphthalenylurea be grown, SCXRD analysis would provide a wealth of structural information. The expected data from such an analysis is presented in the interactive table below, illustrating the type of parameters that would be determined.
| Parameter | Description | Expected Value/Information |
|---|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | To be determined |
| Space Group | The space group provides a complete description of the symmetry of the crystal. | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the dimensions and angles of the smallest repeating unit of the crystal lattice. | To be determined (in Å and degrees) |
| Z (Molecules per unit cell) | The number of molecules of the compound contained within a single unit cell. | To be determined |
| Calculated Density | The density of the crystal calculated from the crystallographic data. | To be determined (in g/cm³) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically < 0.05 for a well-refined structure |
Powder X-ray Diffraction for Phase Identification and Microstructure Analysis
Powder X-ray diffraction (PXRD) is a versatile technique used for the identification of crystalline phases and the analysis of material properties such as crystallinity, crystallite size, and strain. In contrast to SCXRD, PXRD is performed on a polycrystalline sample.
A typical PXRD pattern displays diffraction intensity as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase, acting as a "fingerprint" for identification.
Detailed Analysis of Hydrogen Bonding and Aromatic Stacking in the Solid State
The solid-state architecture of N,N'-di-2-naphthalenylurea is expected to be significantly influenced by non-covalent interactions, particularly hydrogen bonding and aromatic (π-π) stacking. The urea (B33335) moiety is a well-known hydrogen-bond donor (N-H) and acceptor (C=O), capable of forming robust intermolecular hydrogen bonds. nih.gov These interactions are fundamental in directing the self-assembly of urea-containing molecules into predictable one- or two-dimensional networks.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in both solution and the solid state. It provides detailed information about the chemical environment of individual atoms.
Solution-State NMR for Structural Assignments and Dynamic Processes
Solution-state NMR spectroscopy, including ¹H and ¹³C NMR, is routinely used to confirm the chemical structure of synthesized organic compounds. While specific, published ¹H and ¹³C NMR spectra for N,N'-di-2-naphthalenylurea are not available in the searched literature, the expected chemical shifts can be predicted based on the structure. For comparison, ¹H NMR data for the related compound N,N'-di-2-naphthyl-p-phenylenediamine is available. chemicalbook.com
The ¹H NMR spectrum would show signals for the N-H protons of the urea group and the aromatic protons of the naphthalene (B1677914) rings. The integration of these signals would correspond to the number of protons in each environment. The ¹³C NMR spectrum would display signals for the carbonyl carbon of the urea group and the various aromatic carbons of the naphthalene moieties. The chemical shifts of these signals provide insight into the electronic environment of each carbon atom.
The table below outlines the types of information that would be obtained from solution-state NMR analysis of N,N'-di-2-naphthalenylurea.
| NMR Experiment | Information Obtained |
|---|---|
| ¹H NMR | Chemical shifts, integration, and coupling patterns of protons, confirming the presence of naphthyl and urea N-H protons. |
| ¹³C NMR | Chemical shifts of carbon atoms, identifying the carbonyl carbon and the distinct aromatic carbons. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Correlation between protons and carbons, allowing for unambiguous assignment of all signals and confirmation of the molecular connectivity. |
| Variable-Temperature NMR | Information on dynamic processes such as restricted rotation around the C-N bonds of the urea moiety. |
Solid-State NMR for Characterization of Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often complementary to that obtained from X-ray diffraction. It is particularly useful for characterizing both crystalline and amorphous materials, as well as for studying polymorphism.
No specific solid-state NMR data for N,N'-di-2-naphthalenylurea has been identified in the reviewed literature. However, ssNMR studies on other substituted ureas have demonstrated the utility of this technique. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to obtain high-resolution spectra of spin-1/2 nuclei like ¹³C and ¹⁵N in the solid state.
For N,N'-di-2-naphthalenylurea, ¹³C CP-MAS would be expected to show distinct resonances for the carbonyl carbon and the non-equivalent aromatic carbons in the crystalline state. The number of signals for a particular carbon type can indicate the number of crystallographically inequivalent molecules in the unit cell. Furthermore, ¹⁵N CP-MAS would be a sensitive probe of the hydrogen-bonding environment of the nitrogen atoms in the urea linkage. Differences in the ssNMR spectra can be used to distinguish between different polymorphic forms of the compound.
Electronic Circular Dichroism (ECD) Spectroscopy for Chiral N,N-Di-2-naphthalenylurea Assemblies
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the chiral arrangement of molecules in supramolecular assemblies. In the case of achiral molecules like N,N-di-2-naphthalenylurea, the formation of ordered, helical structures through non-covalent interactions can induce chirality at the supramolecular level, which can be detected by ECD. This induced chirality arises from the specific spatial arrangement of the chromophoric naphthalene units within the assembly.
Studies on similar systems, such as naphthalene diimides linked by a urea subunit, have demonstrated the formation of chiral supramolecular assemblies in solvent mixtures like THF/methylcyclohexane. nih.gov The analysis of these structures using ECD spectroscopy revealed distinct Cotton effects, indicative of either right-handed (P-helicity) or left-handed (M-helicity) twisted ribbons. nih.gov In some cases, a mixture of both right- and left-handed nanostructures can be observed, while in others, a single helicity may be favored. nih.gov The specific helicity can be influenced by factors such as the presence of substituents or the conditions of self-assembly. nih.gov
For N,N-di-2-naphthalenylurea, the ECD spectrum of its chiral assemblies would be expected to show characteristic signals corresponding to the electronic transitions of the naphthalene chromophore. The interaction between these chromophores in a defined helical geometry leads to exciton (B1674681) coupling, resulting in bisignate Cotton effects in the ECD spectrum. The sign and intensity of these signals provide information about the handedness and the degree of order within the supramolecular polymer.
The table below outlines the expected ECD spectral characteristics for hypothetical chiral assemblies of N,N-di-2-naphthalenylurea.
| Wavelength Region (nm) | Electronic Transition | Expected ECD Signal | Interpretation |
| 250-350 | π → π* (Naphthalene) | Bisignate Cotton Effect | Exciton coupling of naphthalene chromophores, indicates helical sense (P- or M-helicity) |
| 220-250 | π → π* (Naphthalene) | Strong Cotton Effect | Intrinsic chromophore transition, influenced by chiral environment |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in N,N-di-2-naphthalenylurea and the nature of the intermolecular interactions, particularly hydrogen bonding, that govern its self-assembly.
FT-IR Spectroscopy is particularly sensitive to polar functional groups and is instrumental in characterizing the hydrogen-bonding environment of the urea moiety. The key vibrational modes for N,N-di-2-naphthalenylurea are the N-H stretching, C=O stretching (Amide I), and a combination of N-H in-plane bending and C-N stretching (Amide II).
In a non-associated state (e.g., in a dilute solution of a non-polar solvent), the N-H stretching vibration is expected to appear as a sharp band at a higher frequency. Upon formation of hydrogen-bonded assemblies, this band broadens and shifts to a lower frequency, indicating the involvement of the N-H groups in hydrogen bonding. Similarly, the C=O stretching frequency is sensitive to hydrogen bonding; a shift to lower wavenumbers is indicative of the C=O group acting as a hydrogen bond acceptor.
Raman Spectroscopy , being more sensitive to non-polar, symmetric vibrations, is well-suited for probing the aromatic naphthalene backbone. The characteristic C=C stretching vibrations of the naphthalene rings can provide insights into π-π stacking interactions. Changes in the position and intensity of these bands can signal alterations in the electronic environment of the aromatic rings upon aggregation.
The complementary nature of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis of N,N-di-2-naphthalenylurea. The table below summarizes the expected key vibrational frequencies and their assignments.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment and Interpretation |
| N-H Stretch | 3200-3400 (broad) | Weak | Indicates hydrogen bonding in the solid state. |
| Aromatic C-H Stretch | 3000-3100 | Strong | Stretching vibrations of C-H bonds on the naphthalene rings. |
| C=O Stretch (Amide I) | 1630-1680 | Moderate | Carbonyl stretching; frequency is sensitive to hydrogen bonding. |
| N-H Bend / C-N Stretch (Amide II) | 1550-1620 | Weak | Coupled vibration, characteristic of the urea linkage. |
| Aromatic C=C Stretch | 1400-1600 | Strong | Skeletal vibrations of the naphthalene rings; sensitive to π-π stacking. |
| C-N Stretch | 1200-1350 | Moderate | Stretching of the carbon-nitrogen bonds in the urea moiety. |
Theoretical calculations, such as those using density functional theory (DFT), can be employed to compute the vibrational frequencies and aid in the precise assignment of the experimental spectra. nih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for the characterization of N,N-di-2-naphthalenylurea, enabling the precise determination of its molecular weight and providing insights into its structure through fragmentation analysis. Various ionization techniques can be employed, with soft ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being particularly useful for minimizing fragmentation and observing the intact molecular ion.
The primary goal in the mass spectrometric analysis of N,N-di-2-naphthalenylurea is the detection of the quasi-molecular ion, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode, where M represents the neutral molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the accurate mass of this ion, which can be used to confirm the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the isolated molecular ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the different functional groups. For N,N-di-2-naphthalenylurea, the fragmentation is expected to occur at the weaker bonds, primarily the C-N bonds of the urea linkage.
The expected key fragmentation pathways for N,N-di-2-naphthalenylurea under MS/MS conditions are outlined below:
Cleavage of the C-N bond: This is a likely fragmentation pathway, leading to the formation of a naphthalenyl isocyanate ion and a naphthalenyl amine ion, or their corresponding radical cations.
Formation of a naphthalenyl ion: Loss of the urea moiety and one of the naphthalene groups could result in the formation of a stable naphthalenyl cation.
Fragmentation of the naphthalene ring: At higher collision energies, fragmentation of the aromatic ring system may occur, although this is generally less favored.
The table below lists the expected major ions in the mass spectrum of N,N-di-2-naphthalenylurea. The exact mass-to-charge (m/z) values can be calculated based on the elemental composition (C₂₁H₁₆N₂O).
| Ion | Formula | Proposed Structure/Fragment |
| [M+H]⁺ | C₂₁H₁₇N₂O⁺ | Protonated molecular ion |
| [M+Na]⁺ | C₂₁H₁₆N₂ONa⁺ | Sodium adduct of the molecular ion |
| [C₁₁H₉N₂O]⁺ | C₁₁H₉N₂O⁺ | Fragment resulting from cleavage of a C-N bond |
| [C₁₀H₈N]⁺ | C₁₀H₈N⁺ | Naphthalenyl isocyanate fragment ion |
| [C₁₀H₉N]⁺ | C₁₀H₉N⁺ | Naphthalenyl amine fragment ion |
| [C₁₀H₇]⁺ | C₁₀H₇⁺ | Naphthalenyl cation |
The use of advanced mass spectrometry techniques, such as those combined with ion mobility, can provide additional structural information by separating ions based on their size and shape (collision cross-section), which can be useful for distinguishing between isomers.
Advanced Materials Science Applications and Functional Research of N,n Di 2 Naphthalenylurea
Development of Organic Electronic Materials
While the broader class of naphthalene-based organic compounds has seen significant exploration for electronic applications, specific research into the charge transport properties and device performance of N,N'-di-2-naphthalenylurea is still an emerging area. The inherent properties of the naphthalene (B1677914) units suggest potential for charge transport, but detailed experimental studies on this specific molecule are not extensively documented in the reviewed literature.
Currently, there is a notable lack of specific research data on the charge transport characteristics, such as charge carrier mobility, in thin films of N,N'-di-2-naphthalenylurea. The charge transport in organic materials is intrinsically linked to the molecular packing in the solid state, which dictates the degree of intermolecular orbital overlap. The bulky nature of the two naphthalene groups in N,N'-di-2-naphthalenylurea could potentially lead to significant steric hindrance, which may influence the formation of well-ordered thin films necessary for efficient charge transport.
Given the limited information on the fundamental charge transport properties of N,N'-di-2-naphthalenylurea, its exploration in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) remains largely conceptual. The performance of these devices is critically dependent on the charge carrier mobility and energy levels of the organic semiconductor.
For a material to be effective in an OFET, it must form a uniform, well-ordered semiconductor layer that allows for efficient charge modulation by the gate electrode. In the context of OPVs, the material could potentially function as either a donor or an acceptor, or as part of an interfacial layer, depending on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. While the synthesis of N,N'-di-2-naphthalenylurea is known, its application and characterization in OFET or OPV device structures have not been prominently reported in scientific literature. ontosight.ai
Design and Development of Non-Biological Chemosensors and Molecular Probes
The application of N,N'-di-2-naphthalenylurea and its derivatives in the field of non-biological chemosensors has been more extensively explored. The urea (B33335) functional group is a well-established hydrogen-bond donor, capable of forming specific interactions with anionic species. The naphthalene moieties can act as signaling units, exhibiting changes in their photophysical properties upon analyte binding.
The primary mechanism of analyte sensing for urea-based receptors like N,N'-di-2-naphthalenylurea involves hydrogen bonding interactions between the N-H protons of the urea group and the target analyte. This is particularly effective for the recognition of anions. rsc.org The two N-H groups can act as a binding pocket, or "cleft," for anions with complementary geometries and hydrogen-bonding capabilities.
Research on related naphthalene-urea derivatives has demonstrated selective binding of anions such as fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govacs.org The strength and selectivity of this binding are influenced by factors such as the basicity of the anion and the geometric compatibility between the host and guest molecules. In some instances, the interaction with a highly basic anion like fluoride can lead to deprotonation of the urea N-H groups, resulting in a more pronounced signaling response. nih.govacs.org
Table 1: Anion Recognition by Urea-Based Naphthalene Derivatives
| Receptor Type | Target Analyte(s) | Sensing Mechanism |
|---|---|---|
| 1,8-diaminonaphthalene-based ureas | Fluoride (F⁻) | Hydrogen bonding, potential deprotonation |
| N,N'-bis(p-nitrophenylaminocarbonyl) derivatives | Fluoride (F⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding |
| Urea-based dipodal molecular clefts | Fluoride (F⁻), Acetate (AcO⁻), Bicarbonate (HCO₃⁻), Dihydrogen Phosphate (H₂PO₄⁻) | Hydrogen bonding |
A key feature of using N,N'-di-2-naphthalenylurea and its analogues as chemosensors is their ability to produce an optical signal upon analyte binding. This can manifest as a change in color (colorimetric response) or a change in fluorescence intensity or wavelength (fluorometric response). nih.govacs.org
Colorimetric Sensing: The binding of an anion to the urea moiety can alter the electronic structure of the entire molecule, including the naphthalene chromophores. This can lead to a shift in the absorption spectrum, resulting in a visible color change. For example, certain naphthalene-urea derivatives exhibit a distinct color change from colorless or pale yellow to a more intense color in the presence of specific anions like fluoride. nih.govmdpi.com
Fluorescence Sensing: Naphthalene is a well-known fluorophore. The fluorescence properties of naphthalene-urea sensors can be modulated by analyte binding through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF) or quenching (CHEQ). For instance, the interaction with an anion can alter the energy levels of the molecule, leading to either an enhancement ("turn-on") or a decrease ("turn-off") of the fluorescence emission. Some naphthalene-urea derivatives have been shown to exhibit a unique fluorescence peak specifically upon interaction with fluoride ions. nih.gov
Table 2: Optical Responses of Naphthalene-Urea Based Chemosensors
| Sensor Type | Analyte | Optical Response |
|---|---|---|
| 1,8-diaminonaphthalene-based ureas | Fluoride (F⁻) | Distinct color change |
| Naphthalene urea derivative | Fluoride (F⁻) | Unique absorption and fluorescence peak |
| Urea-based dipodal molecular cleft | F⁻, AcO⁻, HCO₃⁻, H₂PO₄⁻ | Visual color change (off-white to yellow) |
The development of highly effective chemosensors requires careful molecular design to optimize both selectivity (the ability to bind a specific analyte in the presence of others) and sensitivity (the ability to detect low concentrations of the analyte). Several strategies can be employed to enhance these properties in naphthalene-urea based sensors:
Preorganization of Binding Sites: The rigidity and geometry of the sensor molecule play a crucial role. By incorporating the urea and naphthalene units into a more preorganized structure, the binding cavity can be tailored to fit a specific anion, thereby increasing selectivity. This can be achieved through the use of rigid linkers or by creating macrocyclic structures.
Modulation of Electronic Properties: The sensitivity of the sensor can be enhanced by modifying the electronic properties of the naphthalene rings. The introduction of electron-withdrawing or electron-donating groups can influence the acidity of the urea N-H protons and the photophysical properties of the fluorophore, leading to a more pronounced signaling response.
Introduction of Additional Recognition Sites: To improve selectivity for more complex analytes, additional non-covalent interaction sites can be incorporated into the sensor design. This can create a multi-point recognition system that is more specific for a particular target molecule.
Solid-State Sensing: Immobilizing the sensor molecule on a solid support, such as a polymer or nanoparticle, can enhance its practicality and, in some cases, its sensitivity and selectivity by creating a pre-concentrated local environment for the analyte.
Catalytic Applications of N,N'-Di-2-naphthalenylurea and its Derivatives
The structural features of N,N'-di-2-naphthalenylurea, specifically the urea moiety and the bulky naphthyl groups, suggest its potential utility in catalysis, both as an organocatalyst and as a ligand in metal-catalyzed reactions.
Role as Organocatalysts or Ligands in Metal-Catalyzed Reactions
Urea and thiourea (B124793) derivatives are well-established as effective hydrogen-bond donors in organocatalysis, activating electrophiles and controlling the stereochemistry of reactions. The two N-H protons of the urea group in N,N'-di-2-naphthalenylurea can form hydrogen bonds with substrates, a fundamental interaction in many organocatalytic transformations.
In the realm of metal catalysis, N-arylureas have been investigated as pro-ligands for palladium-catalyzed reactions. nih.gov Upon deprotonation, the resulting ureate can coordinate to the metal center. Studies on simpler N-arylureas have shown that they can be effective ligands in cross-coupling reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov These ligands are considered sterically undemanding compared to bulky phosphine (B1218219) ligands. nih.gov The large, aromatic naphthyl groups in N,N'-di-2-naphthalenylurea could influence the steric and electronic environment of a metal center, potentially impacting the efficiency and selectivity of catalytic transformations.
Mechanistic Insights into Catalytic Cycles and Activity
Ligand Exchange: The N,N'-di-2-naphthalenylurea would first displace a weakly bound ligand on the palladium precursor.
Oxidative Addition: The palladium(0) complex would then undergo oxidative addition with an aryl halide.
Coordination and Insertion or Transmetalation: The second substrate would then interact with the palladium(II) complex, followed by either migratory insertion or transmetalation.
Reductive Elimination: The final step would be reductive elimination to form the product and regenerate the palladium(0) catalyst.
The specific binding mode of the N,N'-di-2-naphthalenylurea ligand to the metal center would be a critical factor in determining the catalytic activity. Computational and experimental studies on other N-arylureas suggest that coordination can occur in a monodentate fashion through a nitrogen atom. nih.gov
Advanced Materials with Stimuli-Responsive Properties Derived from Supramolecular Interactions
Supramolecular chemistry offers a powerful approach to designing "smart" materials that can respond to external stimuli such as light, heat, or chemical analytes. rsc.orgnih.gov The ability of the urea moiety to form strong, directional hydrogen bonds makes it an excellent building block for creating self-assembling systems. nih.gov
Naphthalene diimides (NDIs), which share structural similarities with the naphthyl groups of N,N'-di-2-naphthalenylurea, have been used to create stimuli-responsive materials. rsc.org The combination of the hydrogen-bonding urea group with the large, flat surface of the naphthalene rings in N,N'-di-2-naphthalenylurea provides the necessary components for forming ordered supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions. These non-covalent interactions can lead to the formation of gels, liquid crystals, or other organized assemblies.
The reversible nature of these non-covalent bonds means that the resulting supramolecular structures can be disassembled or rearranged in response to external stimuli, leading to changes in the material's properties, such as its color, fluorescence, or mechanical strength. While specific examples utilizing N,N'-di-2-naphthalenylurea are not prominent in the literature, the fundamental properties of its constituent parts suggest a strong potential for its use in the development of novel stimuli-responsive materials.
Interactions with Plant Growth Regulators and Mechanistic Studies on Root Formation
Certain synthetic urea derivatives have been shown to influence plant growth and development, particularly in the formation of adventitious roots. nih.gov These compounds can act as adjuvants, enhancing the effect of natural plant hormones like auxins.
Elucidation of Molecular Interaction with Auxin and Other Hormones
The primary plant hormone responsible for initiating root formation is auxin. While there are no direct studies on the interaction of N,N'-di-2-naphthalenylurea with auxin or its receptors, research on other molecules provides a framework for potential mechanisms. Auxin transport inhibitors, for instance, can bind to specific membrane proteins and alter the distribution of auxin within the plant, leading to localized accumulations that can trigger developmental processes like root initiation. nih.gov It is conceivable that a molecule with the steric and electronic properties of N,N'-di-2-naphthalenylurea could interact with components of the auxin signaling or transport pathways, thereby modulating their activity. However, without specific binding studies or molecular modeling, this remains speculative.
Structure-Activity Relationship Studies from a Chemical Biology Perspective
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity and for designing more potent molecules. For urea derivatives acting as plant growth regulators, the nature of the aryl substituents is a key determinant of their activity. nih.gov
In the context of N,N'-di-2-naphthalenylurea, the key structural features to consider would be:
The Urea Moiety: Essential for potential hydrogen bonding interactions with biological targets.
The Naphthyl Groups: The size, shape, and lipophilicity of these groups would significantly influence how the molecule fits into a binding pocket and its ability to cross cell membranes.
A systematic SAR study would involve synthesizing and testing a series of derivatives where the naphthalene rings are substituted with different functional groups to probe the effects of electronics and sterics on root formation or other plant growth responses. Such studies would be invaluable in determining if N,N'-di-2-naphthalenylurea or its derivatives have potential applications in agriculture or horticulture as plant growth regulators.
Investigation of Efflux Pump Inhibition Mechanisms in Microbial Systems
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A key mechanism contributing to MDR is the overexpression of efflux pumps, which are membrane proteins that actively extrude a wide range of antibiotics from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.gov Efflux pump inhibitors (EPIs) are compounds that can counteract this resistance mechanism, restoring the activity of existing antibiotics. nih.gov The chemical structure of N,N'-di-2-naphthalenylurea, featuring a diaryl urea scaffold, positions it as a candidate for investigation as an EPI.
Molecular Interactions with Transporter Proteins (e.g., MFS Transporters)
Efflux pumps are broadly categorized into several families, including the Resistance-Nodulation-Division (RND) family, prevalent in Gram-negative bacteria, and the Major Facilitator Superfamily (MFS). frontiersin.org While specific studies on N,N'-di-2-naphthalenylurea are not available, research on other diaryl ureas and naphthalene-containing compounds provides insights into potential mechanisms of interaction with these transporter proteins.
The general mechanisms of efflux pump inhibition include:
Competitive Inhibition: The EPI may act as a substrate for the efflux pump, competing with the antibiotic for binding to the active site. nih.gov
Non-competitive Inhibition: The EPI could bind to an allosteric site on the pump, inducing a conformational change that reduces the pump's affinity for its substrates.
Disruption of Energy Source: Some EPIs interfere with the energy source of the pump, such as the proton motive force. mdpi.com
Interference with Pump Assembly: Inhibition can also occur by disrupting the proper assembly of the multi-component efflux pump complex. nih.gov
The diaryl urea moiety is recognized as a "privileged structure" in medicinal chemistry due to its ability to form strong hydrogen bonds, with the urea NH groups acting as donors and the carbonyl oxygen as an acceptor. nih.govresearchgate.net This characteristic is crucial for binding to protein targets. In the context of efflux pumps, these interactions could facilitate the binding of N,N'-di-2-naphthalenylurea to the substrate-binding pocket or other critical regions of transporter proteins like those in the MFS family.
Furthermore, the bulky and hydrophobic naphthalene rings could engage in π-π stacking and hydrophobic interactions within the lipophilic regions of the transporter protein's binding pocket. mdpi.com Studies on other diaryl ureas have demonstrated the importance of aromatic groups in enhancing molecular recognition and binding affinity through a variety of non-bonded interactions. mdpi.com
While direct experimental data is lacking for N,N'-di-2-naphthalenylurea, molecular docking studies on urea/thiourea derivatives of naphthalene-1,5-diamine have shown significant binding interactions with bacterial DNA gyrase, another important antibacterial target. acgpubs.orgacgpubs.org This suggests that the naphthalene urea scaffold is capable of fitting into and interacting with bacterial protein binding sites.
Table 1: Potential Molecular Interactions of N,N'-Di-2-naphthalenylurea with Transporter Proteins
| Interacting Moiety of Compound | Type of Interaction | Potential Target Site on Transporter Protein |
| Urea (NH groups) | Hydrogen Bond Donor | Amino acid residues in the binding pocket |
| Urea (C=O group) | Hydrogen Bond Acceptor | Amino acid residues in the binding pocket |
| Naphthalene Rings | π-π Stacking, Hydrophobic Interactions | Aromatic and lipophilic amino acid residues |
This table is speculative and based on the known properties of the diaryl urea and naphthalene functional groups.
Chemical Biology Approaches to Multidrug Resistance Modulation
Chemical biology provides powerful tools to investigate and modulate biological processes like multidrug resistance. The synthesis and evaluation of a series of related compounds can help elucidate structure-activity relationships (SAR) and identify key features for potent efflux pump inhibition.
Although N,N'-di-2-naphthalenylurea itself has not been extensively studied in this context, research on related structures offers a roadmap for its potential investigation:
Synthesis of Analogues: The synthesis of N,N'-di-2-naphthalenylurea can be achieved through the reaction of 2-naphthylamine (B18577) with phosgene (B1210022) or urea. ontosight.ai A library of analogues could be created by modifying the naphthalene rings with different substituents to probe the effects on activity and specificity.
Antimicrobial Activity Screening: While some reports suggest that N,N'-di-2-naphthalenylurea possesses antibacterial and antifungal properties, detailed studies are needed. ontosight.ai A crucial step would be to determine its minimum inhibitory concentration (MIC) against various bacterial strains, including those overexpressing specific efflux pumps.
Efflux Pump Inhibition Assays: The ability of N,N'-di-2-naphthalenylurea to inhibit efflux can be directly measured using assays such as the ethidium (B1194527) bromide accumulation assay. In this assay, an increase in intracellular fluorescence in the presence of the compound indicates inhibition of efflux.
Synergy with Antibiotics: Checkerboard assays can be employed to determine if N,N'-di-2-naphthalenylurea can potentiate the activity of known antibiotics against resistant bacterial strains. A reduction in the MIC of an antibiotic in the presence of the test compound would indicate a synergistic effect.
Target Identification and Validation: If promising activity is observed, further studies would be necessary to identify the specific efflux pump(s) being inhibited. This can be achieved using bacterial strains with known efflux pump deletions.
Research on a series of bis-naphthalene derivatives linked by a bis-urea chain has demonstrated antineoplastic activity, highlighting the biological potential of this class of compounds. nih.gov Additionally, novel urea/thiourea derivatives of naphthalene-1,5-diamine have shown promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. acgpubs.orgacgpubs.org These findings underscore the potential of the naphthalene urea scaffold as a source of new antimicrobial agents and multidrug resistance modulators.
Table 2: Research Findings on Related Naphthalene-Urea Derivatives
| Compound Class | Biological Activity | Investigated Target/Mechanism | Reference |
| Bis-naphthylureas | Antineoplastic | DNA affinity | nih.gov |
| Urea/Thiourea derivatives of naphthalene-1,5-diamine | Antibacterial, Antifungal | DNA gyrase (in silico) | acgpubs.orgacgpubs.org |
| Diaryl ureas | Antibacterial | Inhibition of exopolysaccharide synthesis | nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing Urea, N,N-di-2-naphthalenyl- with high purity?
- Methodological Answer: The synthesis typically involves reacting 2-naphthylamine with phosgene or urea derivatives under controlled conditions. For example, a two-step reaction can be employed: (1) generate the intermediate isocyanate by treating 2-naphthylamine with phosgene in an inert solvent (e.g., dichloromethane), and (2) react the isocyanate with a second equivalent of 2-naphthylamine. Purification via column chromatography using ethyl acetate/hexane gradients (monitored by TLC) ensures high purity. Reaction progress can be tracked using IR spectroscopy, focusing on the disappearance of the N-H stretch (~3,300 cm⁻¹) and the emergence of urea carbonyl peaks (~1,650 cm⁻¹) .
Q. Which analytical techniques are most effective for characterizing Urea, N,N-di-2-naphthalenyl-?
- Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., urea C=O at ~1,650 cm⁻¹ and aromatic C-H stretches at ~3,050 cm⁻¹).
- NMR Spectroscopy: ¹H NMR confirms aromatic proton environments (δ 7.2–8.5 ppm for naphthalene groups) and urea N-H protons (δ 5.5–6.5 ppm). ¹³C NMR detects the urea carbonyl carbon (~155 ppm).
- HPLC-MS/MS: Validates purity and molecular weight, using a C18 column with acetonitrile/water gradients and ESI+ ionization for mass detection .
Q. How can researchers assess the solubility and stability of Urea, N,N-di-2-naphthalenyl- under various experimental conditions?
- Methodological Answer:
- Solubility: Test in solvents like DMSO, DMF, THF, and chloroform using UV-Vis spectroscopy at λ_max (~280 nm for naphthalene). Prepare saturated solutions, filter, and quantify dissolved compound via calibration curves.
- Stability: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV-Vis irradiation), and varying pH (2–12). Monitor degradation via HPLC-MS/MS, tracking changes in peak area over time .
Advanced Research Questions
Q. How should researchers resolve contradictions in experimental data regarding the reactivity of Urea, N,N-di-2-naphthalenyl- in different solvent systems?
- Methodological Answer: Contradictions often arise from solvent polarity effects on reaction intermediates. Design a systematic study:
- Compare reaction kinetics in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents using stopped-flow IR to monitor intermediate formation.
- Perform DFT calculations (e.g., Gaussian 16) to model solvent interactions with transition states. Validate predictions with experimental yields and characterize products via X-ray crystallography .
- Apply statistical tools (e.g., ANOVA) to assess significance of solvent effects on reaction outcomes .
Q. What strategies can elucidate the degradation pathways of Urea, N,N-di-2-naphthalenyl- under oxidative stress conditions?
- Methodological Answer:
- Oxidative Stress Simulation: Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) or ozone.
- Degradation Product Analysis: Use HPLC-MS/MS with a C18 column and MRM transitions to detect fragments (e.g., naphthoquinones or urea cleavage products). Compare with synthetic standards of suspected degradation byproducts.
- Radical Trapping: Add TEMPO or DMPO to reaction mixtures and analyze via ESR spectroscopy to identify radical intermediates .
Q. How can computational modeling predict the supramolecular assembly of Urea, N,N-di-2-naphthalenyl- derivatives?
- Methodological Answer:
- Molecular Dynamics (MD): Simulate self-assembly in solvents like chloroform using GROMACS. Parameterize force fields (e.g., GAFF) with DFT-optimized geometries (B3LYP/6-31G*).
- Crystal Structure Prediction (CSP): Use software like Mercury to analyze hydrogen-bonding motifs (urea C=O···H-N) and π-π stacking of naphthalene groups. Validate predictions against experimental PXRD data .
Q. What experimental designs minimize artifacts when studying biological interactions of Urea, N,N-di-2-naphthalenyl-?
- Methodological Answer:
- Control Experiments: Include vehicle controls (e.g., DMSO) and structurally analogous inert compounds (e.g., N,N-diphenylurea) to distinguish specific effects.
- Biomarker Profiling: Apply the oxidative stress biomarker protocol from human biomonitoring studies (e.g., urinary 8-OHdG quantification via HPLC-MS/MS) to assess cellular responses .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip and measure binding kinetics with target proteins (e.g., serum albumin) to rule out nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
